REACTION_CXSMILES
|
C(O[C:4](=[O:14])[C:5](CC)(Br)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[C:15]([NH2:18])(=[S:17])[CH3:16]>C1(C)C=CC=CC=1>[CH2:9]([O:8][C:6]([C:5]1[S:17][C:15]([CH3:16])=[N:18][C:4]=1[OH:14])=[O:7])[CH3:10]
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(Br)CC)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 h
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The insoluble material is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 38.5 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |